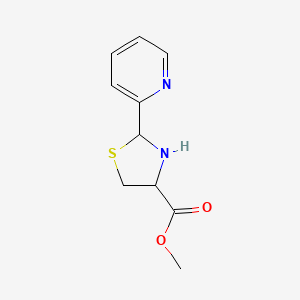

2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with a thioester or a thiocarboxylic acid derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

For example, the reaction of 2-aminopyridine with methyl 2-bromoacetate in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and greener solvents may be employed to make the process more sustainable and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Nitrated or halogenated pyridine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including 2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester. Research indicates that thiazolidine compounds exhibit significant antiproliferative activity against various cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, leading to a reduction in cell viability. For instance, derivatives of thiazolidine-4-carboxylic acids demonstrated selective growth inhibition against melanoma and prostate cancer cells, with specific compounds achieving GI50 values as low as 0.12 μM in leukemia cell lines .

- Case Study : In a study involving a series of thiazolidine derivatives, compound 3id exhibited the best selectivity and growth-inhibition activity against three melanoma cell lines (B16-F1, A375, and WM-164). Other derivatives showed promising results against prostate cancer cell lines (DU 145, PC-3, LNCaP) with significant inhibition rates .

Metabolic Regulation

Thiazolidines are also being investigated for their role in metabolic regulation, particularly concerning fatty acid receptors.

- Research Findings : A study evaluated the agonist activity of thiazolidine derivatives on free fatty acid receptor 2 (FFA2). The findings suggested that certain thiazolidine analogs could enhance metabolic responses by modulating FFA2 signaling pathways, which are crucial for energy homeostasis and glucose metabolism .

- Implications : These compounds may have therapeutic potential in treating metabolic disorders such as obesity and type 2 diabetes by improving insulin sensitivity and lipid metabolism.

Neuroprotective Effects

Emerging research suggests that thiazolidine derivatives may exhibit neuroprotective properties.

- Biochemical Mechanisms : Thiazolidines have been shown to increase non-protein sulfhydryl levels and enhance the activity of sulfurtransferases in mouse models. This biochemical action suggests a protective effect against oxidative stress-induced neuronal damage .

- Potential Applications : Given their ability to modulate oxidative stress responses, these compounds could be explored for their potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidine derivatives is crucial for optimizing their pharmacological properties.

- SAR Studies : Research has demonstrated that modifications at the 2-position of the thiazolidine scaffold can significantly influence potency and selectivity against various targets. For example, substituting different aryl groups has been shown to affect anticancer activity and receptor binding affinities .

| Compound | Cancer Cell Line | GI50 Value (μM) | Mechanism |

|---|---|---|---|

| 3id | B16-F1 | <0.5 | Apoptosis induction |

| 1a | CCRF-CEM | 0.12 | Growth inhibition |

| 1b | HCC-15 | 10.9 | Growth inhibition |

Mécanisme D'action

The mechanism by which 2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Pyridyl)thiazolidine-4-carboxylic acid

- 2-(2-Pyridyl)thiazolidine-4-carboxylic acid ethyl ester

- 2-(2-Pyridyl)thiazolidine-4-carboxylic acid propyl ester

Uniqueness

2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester is unique due to its specific ester functional group, which can influence its reactivity and solubility. Compared to its analogs, the methyl ester variant may exhibit different pharmacokinetic properties, making it more suitable for certain applications in drug development and material science.

Activité Biologique

2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the pyridine moiety enhances its interaction with biological targets, potentially influencing its pharmacological profile.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazolidine derivatives, including this compound. Research indicates that derivatives of thiazolidine exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : It has been reported that thiazolidine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds similar to 2-(2-Pyridyl)thiazolidine have shown activity in inhibiting melanoma and prostate cancer cell lines, with IC50 values indicating low micromolar potency .

- Case Study : In a comparative study, derivatives were screened against multiple cancer types using the NCI-60 human tumor cell line panel. The results demonstrated that certain thiazolidine derivatives had GI50 values ranging from 0.12 μM to 10.9 μM across various cancer types, highlighting their broad-spectrum anticancer activity .

Antioxidant Properties

Thiazolidine compounds have also been evaluated for their antioxidant capabilities. Research indicates that these compounds can reduce intracellular reactive oxygen species (ROS) levels, thus protecting cells from oxidative stress.

- Mechanism : The antioxidant activity is believed to stem from the ability of thiazolidines to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazolidine derivatives. Modifications at specific positions on the thiazolidine ring or the pyridine moiety can significantly alter their pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| 4-substituents on the phenyl ring | Enhanced antiproliferative activity |

| Alterations in the side chains | Variability in selectivity towards cancer cell lines |

| Stereochemistry | Influences potency and mechanism of action |

Research Findings

Recent studies have provided insights into the biological mechanisms by which this compound exerts its effects:

- In vivo Studies : Animal models treated with thiazolidine derivatives showed reduced tumor growth rates compared to controls, supporting their potential as therapeutic agents .

- Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with these compounds increased apoptosis in cancer cells, indicating their role in inducing programmed cell death .

Propriétés

IUPAC Name |

methyl 2-pyridin-2-yl-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-14-10(13)8-6-15-9(12-8)7-4-2-3-5-11-7/h2-5,8-9,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXNYUYIHMZEAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(N1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.